molecular formula C9H13N5O2 B14018394 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide CAS No. 5446-30-0

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide

Cat. No.: B14018394
CAS No.: 5446-30-0
M. Wt: 223.23 g/mol
InChI Key: TXYRXOJCWMTTEF-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a carbohydrazide moiety. Its chemical properties make it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid
  • 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-methyl ester
  • 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-ethyl ester

Uniqueness

2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development. Additionally, its versatility in chemical reactions makes it a useful intermediate in organic synthesis.

Properties

CAS No.

5446-30-0

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbohydrazide

InChI

InChI=1S/C9H13N5O2/c10-9-12-6-2-1-4(7(15)14-11)3-5(6)8(16)13-9/h4H,1-3,11H2,(H,14,15)(H3,10,12,13,16)

InChI Key

TXYRXOJCWMTTEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)NN)C(=O)NC(=N2)N

Origin of Product

United States

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